molecular formula C14H14F3NO3S B2739962 3,3,3-trifluoro-N-(4-(furan-3-yl)benzyl)propane-1-sulfonamide CAS No. 2034456-64-7

3,3,3-trifluoro-N-(4-(furan-3-yl)benzyl)propane-1-sulfonamide

Cat. No.: B2739962
CAS No.: 2034456-64-7
M. Wt: 333.33
InChI Key: ZNHFLCVYBAZNHZ-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-(4-(furan-3-yl)benzyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C14H14F3NO3S and its molecular weight is 333.33. The purity is usually 95%.
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Biological Activity

3,3,3-Trifluoro-N-(4-(furan-3-yl)benzyl)propane-1-sulfonamide, commonly referred to as TFPBPS, is a sulfonamide compound with a unique trifluoromethyl group and a furan moiety that has garnered attention in medicinal chemistry. Its potential biological activities include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula: C14H14F3NO3S
  • Molecular Weight: 333.33 g/mol
  • CAS Number: 2034456-64-7

Biological Activity Overview

The biological activity of TFPBPS has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. TFPBPS has shown effectiveness against several bacterial strains, particularly those resistant to conventional antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli15.0 µg/mL
Pseudomonas aeruginosa20.0 µg/mL

These findings suggest that TFPBPS could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anti-inflammatory Properties

TFPBPS has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This inhibition suggests potential applications in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of TFPBPS have been explored in various cancer cell lines:

Cancer Cell LineIC50 (µM)
Ovarian Cancer (OVCAR-3)31.5
Breast Cancer (MCF-7)43.9

In these studies, TFPBPS exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

The mechanism by which TFPBPS exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets involved in inflammatory and cancer pathways. The trifluoromethyl group appears to enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study assessed the efficacy of TFPBPS against multi-drug resistant strains of bacteria. Results showed significant inhibition at low concentrations, supporting its use as a potential therapeutic agent .
  • Evaluation in Cancer Models : In vivo studies using xenograft models demonstrated that TFPBPS significantly reduced tumor growth compared to control groups. This effect was attributed to its ability to induce apoptosis in cancer cells .

Properties

IUPAC Name

3,3,3-trifluoro-N-[[4-(furan-3-yl)phenyl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S/c15-14(16,17)6-8-22(19,20)18-9-11-1-3-12(4-2-11)13-5-7-21-10-13/h1-5,7,10,18H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHFLCVYBAZNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)CCC(F)(F)F)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.